molecular formula C17H19BrO3 B4897376 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene

1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene

Cat. No. B4897376
M. Wt: 351.2 g/mol
InChI Key: RMXDQVKOMOUPRX-UHFFFAOYSA-N
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Description

1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene is a chemical compound featuring an aromatic ring substituted with bromo, ethoxy, and propoxy functional groups. Its structure suggests potential applications in materials science, organic synthesis, and possibly as an intermediate in the production of complex molecules for various industrial purposes.

Synthesis Analysis

The synthesis of complex ethers such as 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene often involves multi-step synthetic routes, including the Williamson ether synthesis, which is a common method for forming ether bonds by reacting an alkoxide ion with a primary alkyl halide or tosylate. Studies on related compounds provide insights into such synthetic strategies and the factors influencing yield and selectivity (Zhai, 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds like 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene can be carried out using spectroscopic methods and quantum chemical calculations. These analyses help in understanding the conformational preferences, intramolecular interactions, and the effect of substituents on the overall molecular geometry (Dorofeeva et al., 2009).

Chemical Reactions and Properties

The chemical behavior of 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene is influenced by its functional groups. Bromophenols, for example, can participate in electrophilic aromatic substitution reactions, while the ether functionalities may undergo reactions under acidic or basic conditions, or in the presence of strong nucleophiles (Hoffmann & Pete, 1997).

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. The presence of ether and bromo groups affects its polarity, intermolecular forces, and hence its physical state at room temperature and its solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are impacted by the electron-withdrawing effect of the bromo group and the electron-donating effects of the ethoxy and propoxy groups. These effects influence the compound's susceptibility to nucleophilic attacks and its participation in chemical reactions (Niknam, 2004).

For detailed exploration and further insights into the chemical characteristics, synthesis, and potential applications of similar compounds, the following references are instrumental:

properties

IUPAC Name

1-bromo-3-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-2-19-16-9-3-4-10-17(16)21-12-6-11-20-15-8-5-7-14(18)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXDQVKOMOUPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Bromophenoxy)propoxy]-2-ethoxybenzene

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